
PB28 hydrochloride
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Overview
Description
Preparation Methods
PB28 hydrochloride is synthesized through a series of chemical reactions involving cyclohexylpiperazine derivatives. The synthetic route typically involves the reaction of cyclohexylamine with 1,2,3,4-tetrahydro-5-methoxy-1-naphthaldehyde, followed by the addition of propyl bromide to form the desired product . The reaction conditions often include the use of solvents like methanol and water, with the final product being purified through crystallization .
Chemical Reactions Analysis
PB28 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
PB28 hydrochloride exerts its effects by binding to sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including cell growth, differentiation, and survival . By modulating these receptors, this compound can inhibit the growth of cancer cells and reduce viral infectivity . The molecular targets and pathways involved include the modulation of P-glycoprotein levels and the inhibition of calcium release from the endoplasmic reticulum .
Comparison with Similar Compounds
PB28 hydrochloride is unique in its high affinity and selectivity for sigma-2 receptors, making it more potent than other similar compounds . Some similar compounds include:
PB183: Another sigma-2 receptor agonist with similar anticancer properties.
PB221: A derivative of PB28 with modifications to enhance its selectivity and potency.
F281: A sigma-2 receptor ligand with distinct structural features and biological activities.
PB282: A compound similar to PB28 but with different pharmacological properties.
This compound stands out due to its potent anticancer and antiviral activities, making it a valuable compound for scientific research and drug development .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of PB28 hydrochloride in cancer research?
this compound acts as a high-affinity sigma-2 (σ2) receptor agonist (Ki = 0.68 nM) and sigma-1 (σ1) receptor antagonist (Ki = 0.38 nM). It inhibits tumor cell proliferation by modulating the PI3K-AKT-mTOR signaling pathway and induces caspase-independent apoptosis via calcium signaling and sphingolipid metabolism (e.g., increasing ceramide levels). This dual receptor activity disrupts intracellular calcium homeostasis and reduces P-glycoprotein (P-gp) expression, enhancing chemotherapeutic efficacy in drug-resistant models .
Q. Which experimental models are commonly used to study PB28’s antitumor effects?
Key models include:
- Cell lines : MCF7 (hormone-sensitive breast cancer), MCF7 ADR (doxorubicin-resistant breast cancer), SK-N-SH (neuroblastoma), and HCT-15 (colon cancer). These models vary in σ2/σ1 receptor expression and P-gp levels, enabling studies on receptor specificity and multidrug resistance .
- In vivo models : Panc02 tumor-bearing mice for assessing tumor growth inhibition and survival .
Advanced Research Questions
Q. How can researchers design experiments to evaluate PB28’s synergistic effects with doxorubicin?
- Combination protocols : Test simultaneous vs. sequential administration (e.g., pre-treatment with PB28 followed by doxorubicin) to identify optimal timing .
- Metrics : Measure IC50 shifts using dose-response curves, Annexin V/PI staining for apoptosis, and intracellular doxorubicin accumulation via fluorescence assays. Synergy is quantified using the Combination Index (CI) method .
- Mechanistic validation : Perform western blotting to assess P-gp expression reduction and ABC transporter activity assays to confirm specificity .
Q. What methodological approaches are used to investigate caspase-independent apoptosis induced by PB28?
- Caspase activity assays : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase independence .
- Calcium signaling : Employ Fluo-4 AM fluorescence to monitor intracellular Ca²⁺ release from the endoplasmic reticulum .
- Sphingolipid profiling : Quantify ceramide and sphingomyelin levels via LC-MS to link apoptosis to lipid metabolism .
Q. How do discrepancies in PB28’s effects across cancer cell lines inform experimental design?
- Cell line selection : Compare models with divergent σ2/σ1 receptor ratios (e.g., MCF7 vs. MCF7 ADR) to isolate receptor-specific effects .
- CRISPR/Cas9 knockouts : Generate σ1 or σ2 receptor-deficient cell lines to validate target engagement .
- Statistical rigor : Use multivariate analysis to account for variables like P-gp expression and cell cycle heterogeneity .
Q. How can researchers address potential off-target effects of PB28 observed in electrophysiological studies?
- Receptor antagonism : Co-administer σ2 antagonists (e.g., CM398) to isolate receptor-mediated vs. off-target effects .
- Ion channel assays : Use patch-clamp electrophysiology to assess Kv2.1 current inhibition independent of σ2 receptors .
- Control experiments : Compare PB28’s effects with structurally distinct σ2 ligands (e.g., SM21) to identify compound-specific artifacts .
Q. What in vitro methodologies validate PB28’s anti-SARS-CoV-2 activity compared to hydroxychloroquine?
- Viral replication assays : Quantify SARS-CoV-2 RNA load via qRT-PCR in Vero E6 or A549-ACE2 cells .
- Cytotoxicity screening : Use MTT assays to establish selectivity indices (IC50 vs. CC50) .
- Receptor binding : Perform competitive radioligand displacement assays to confirm σ2 receptor targeting .
Q. Notes on Data Contradictions and Validation
- P-gp specificity : PB28 reduces P-gp expression in MCF7 ADR but not ABCG2, highlighting transporter-specific effects. Validate using ABC transporter-overexpressing isogenic lines .
- Antiviral vs. antitumor mechanisms : While PB28’s σ2 agonism drives antitumor effects, its anti-SARS-CoV-2 activity may involve distinct host protein interactions (e.g., SigmaR1). Use interactome mapping to identify context-dependent targets .
Properties
Molecular Formula |
C24H39ClN2O |
---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C24H38N2O.ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;1H |
InChI Key |
OSFCUSPRYLNJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl |
Origin of Product |
United States |
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